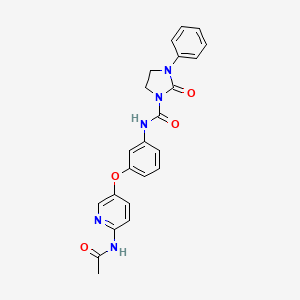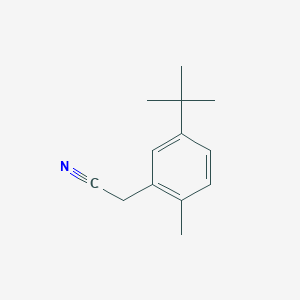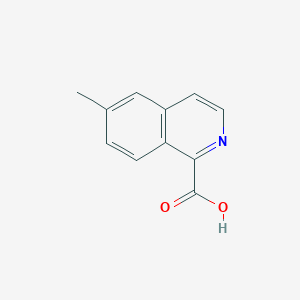![molecular formula C15H14IN3O2 B12833471 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide CAS No. 3717-95-1](/img/structure/B12833471.png)
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methyl groups and a nitrophenyl group, along with an iodide counterion. Its distinct chemical properties make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Iodide Exchange: Finally, the compound is treated with an iodide source, such as sodium iodide, to exchange the counterion and form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 1,3-Dimethyl-2-(4-aminophenyl)-1H-benzo[d]imidazol-3-ium iodide.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: Disrupts microbial cell membranes and interferes with essential enzymatic processes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes.
Fluorescent Probing: The nitrophenyl group enhances fluorescence, making it useful for imaging and detection applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide: Lacks the nitro group, resulting in different electronic properties.
1,3-Dimethyl-2-(4-chlorophenyl)-1H-benzo[d]imidazol-3-ium iodide: Contains a chloro group instead of a nitro group, affecting its reactivity and applications.
1,3-Dimethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-3-ium iodide: The methoxy group alters its solubility and interaction with biological targets.
Uniqueness
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific reactivity and fluorescence characteristics.
Properties
CAS No. |
3717-95-1 |
|---|---|
Molecular Formula |
C15H14IN3O2 |
Molecular Weight |
395.19 g/mol |
IUPAC Name |
1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H14N3O2.HI/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YKOAPIYJGNRMCE-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)

